molecular formula C7H11NO3 B8600604 N-methacryloyl-beta-alanine

N-methacryloyl-beta-alanine

Cat. No. B8600604
M. Wt: 157.17 g/mol
InChI Key: LTMXLMUNEFWJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05851546

Procedure details

Methacryloyl chloride was reacted with β-alanine to give N-methacryloyl β-alanine which was further reacted with p-nitro aniline to obtain N-methacryloyl β-alanyl p-nitro anilide. N-isobutyryl β-alanyl 2-amino pyridine was used as the print molecule, 0.5 gm (0.0021 mol) N-isobutyryl β-alanyl 2-amino pyridine, 0.468 gm (0.0021 mol) N-methacryloyl histidine, and 0.124 gm (0.0021 mol) CoCl2.6H2O were placed in 5 ml methanol and stirred for 1 hour. Methanol was evaporated under reduced pressure. The complex was diluted with 3.9 gm 2-hydroxyethyl methacrylate, 0.8 ml t-butyl hydroperoxide was added, and the mixture polymerized at 65° C. for 16 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[NH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11]>>[C:1]([NH:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.